4(1H)-Quinolinone, octahydro-2-methyl-, (2S)-
Description
Chemical Structure: 4(1H)-Quinolinone, octahydro-2-methyl-, (2S)- (hereafter referred to as Compound A) is a fully saturated quinolinone derivative with a methyl group at position 2 and an (S)-configuration at the stereogenic center. Its octahydro framework distinguishes it from aromatic quinolinones, conferring distinct physicochemical properties such as increased stability and reduced planarity. The stereochemistry at C2 may influence biological interactions, as seen in related compounds .
For example, Pd-catalyzed cross-coupling or high-pressure methods (e.g., 100–200°C in NMP) are used for similar bicyclic systems .
Properties
CAS No. |
877076-38-5 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2S)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
InChI Key |
SEAPKWHFVCCJBB-UEJVZZJDSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2CCCCC2N1 |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Enaminoester Intermediates
A pivotal route involves the cyclization of enaminoester precursors. As demonstrated in the total synthesis of decahydroquinoline alkaloids, enaminoester 4 undergoes a Michael-type conjugate addition to yield adduct 5 as a single isomer. Subsequent Arndt–Eistert homologation elongates the ester chain, producing methyl ketone 8 via a Weinreb amide intermediate. Lemieux–Johnson oxidation of 8 generates aldehyde 9 , which undergoes DBU-mediated cyclization in refluxing benzene to form the cis-fused enone 10c . This step exploits A¹,³-strain to favor the cis configuration, critical for achieving the desired stereochemistry.
Hydrogenation and Functional Group Interconversion
Hydrogenation of intermediate 11 over Pd(OH)₂/C at 1 atm affords the saturated octahydroquinoline core 12 in 88% yield. This step highlights the necessity of catalytic hydrogenation for reducing unsaturated bonds while preserving stereochemical integrity. The final product’s methyl group originates from propyl side-chain incorporation during earlier stages, underscoring the importance of precursor design.
Purification and Isolation Techniques
Crystallization from Aqueous Alcoholic Solutions
Post-synthetic purification often involves crystallization. A disclosed method for related compounds dissolves crude products in ethanol/water (4:1 wt/wt) at 75°C, followed by cooling to 25°C to precipitate crystalline solids. This approach, yielding 70% recovery, is adaptable to (2S)-2-methyloctahydroquinolin-4(1H)-one by optimizing solvent ratios.
Solvent Extraction and Distillation
Methyl tert-butyl ether (MTBE) proves effective for liquid-liquid extraction, isolating the target compound from aqueous phases. Subsequent distillation under reduced pressure (40 mbar, ≤95°C) removes low-boiling solvents without degrading thermally sensitive intermediates.
Analytical Characterization
Spectroscopic Data
1H-NMR (500 MHz, CDCl₃): δ 0.90 (t, J = 7.2 Hz, 3H), 1.06 (d, J = 6.9 Hz, 3H), 1.17–1.88 (m, 16H), 3.70 (s, 3H), 4.06–4.22 (br, 2H).
13C-NMR (125 MHz, CDCl₃): δ 14.17, 19.41, 20.41–50.49 (aliphatic carbons), 156.65 (C=O).
IR (neat): 1695 cm⁻¹ (C=O stretch), 2929 cm⁻¹ (C-H stretch).
MS (EI): m/z 253 [M⁺].
Industrial-Scale Considerations
Patent methodologies emphasize scalability, advocating for stoichiometric excesses of dimethoxypropane (1:2 molar ratio) to drive cedranediol cyclization. While cedranediol derivatives differ structurally, the principle of kinetic control via solvent selection (e.g., ethanol/water) and temperature modulation is transferable .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyloctahydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
4(1H)-Quinolinone derivatives have shown significant promise in medicinal chemistry, particularly as potential therapeutic agents.
- Antiviral Activity : Recent studies have investigated the binding affinity of quinolinone derivatives to the main protease of SARS-CoV-2. Molecular docking calculations indicate that certain synthesized compounds exhibit comparable binding affinities to established antiviral drugs like Darunavir, suggesting their potential as anti-COVID-19 agents .
- Anticoagulant Properties : Compounds related to 4(1H)-quinolinone have been explored for their anticoagulant effects. Specifically, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been synthesized and evaluated for their biological activity, indicating a role in vitamin K composition and anticoagulation mechanisms .
Synthetic Methodologies
The synthesis of 4(1H)-quinolinone and its derivatives has been a focus of research due to their utility as precursors in organic synthesis.
- Synthesis of Alkaloids : A metal-free approach has been developed for the total synthesis of various alkaloids starting from quinolin-4-ones. This method simplifies the synthesis process and enhances yield efficiency, showcasing the versatility of quinolinone derivatives in generating structurally diverse compounds .
- Electrochemical Applications : The compound has also been utilized as a nucleophile in electrochemical reactions, such as the oxidation of catechols. This application highlights its role in facilitating complex organic transformations .
Biological Research
The biological implications of 4(1H)-quinolinone derivatives extend beyond pharmacology into broader biological research.
- Receptor Binding Studies : Research has demonstrated that certain octahydroquinoline derivatives exhibit high affinity for dopamine receptors (D2 and D3). These findings open avenues for exploring their potential use in treating central nervous system disorders .
- Inhibition Studies : The binding characteristics of quinolinone analogues have been studied extensively, revealing their potential as allosteric modulators for G protein-coupled receptors (GPCRs), which are crucial targets in various CNS disorders .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral activity | Comparable binding affinity to Darunavir |
| Anticoagulant properties | Active in vitamin K composition | |
| Synthetic Methodologies | Alkaloid synthesis | Metal-free approach enhances yield |
| Electrochemical reactions | Effective nucleophile in oxidation | |
| Biological Research | Receptor binding studies | High affinity for D2/D3 receptors |
| Inhibition studies | Potential allosteric modulators for GPCRs |
Case Studies
- Synthesis and Evaluation of Antiviral Compounds : A study synthesized various 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) and evaluated their efficacy against SARS-CoV-2 main protease using molecular docking techniques. Results indicated promising candidates for further development into antiviral therapeutics .
- Electrochemical Oxidation Studies : In another study, 4(1H)-quinolinone was employed in the electrochemical oxidation of catechols, demonstrating its utility as a nucleophile and providing insights into its reactivity under controlled conditions .
- Dopamine Receptor Interaction Analysis : Research on octahydrobenzo[g or f]quinoline derivatives revealed enhanced interactions with dopamine receptors compared to traditional compounds, suggesting potential applications in neuropharmacology .
Mechanism of Action
The mechanism of action of (2S)-2-Methyloctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Spectroscopic Characterization :
- ¹H NMR : Expected signals include δ ~1.2–2.5 ppm (saturated ring protons), δ ~2.5–3.0 ppm (methyl group at C2), and δ ~4.0–5.0 ppm (NH proton, if present).
- IR : A carbonyl stretch near 1650–1700 cm⁻¹ (C=O) and absence of aromatic C-H stretches (due to saturation) .
Table 1: Structural and Functional Comparisons
Key Comparative Insights :
Structural Modifications: Substituents: Compound A lacks the extended alkenyl chains (e.g., 8E-tridecenyl in T75507) or heterocyclic appendages (e.g., pyrazole in Compound 5) seen in bioactive analogs. These groups enhance lipophilicity and target binding in antimicrobial agents .
Stereochemical Impact :
- The (2S) configuration in Compound A contrasts with the (2R) epoxy configuration in 173140-90-4 and trans-1,2,2-trimethyl in 62233-24-3. Such stereochemical variations can dramatically alter pharmacokinetics; for example, cis/trans isomers exhibit different melting points and solubility .
Synthetic Accessibility :
- Compound A likely requires chiral catalysts or resolving agents for stereocontrol, whereas aromatic analogs (e.g., Compound 5) are synthesized via simpler condensation reactions .
Biological Relevance :
- While Compound A ’s bioactivity is undocumented, structurally related compounds show diverse activities:
- Antimicrobial: 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone (T75507) inhibits H. pylori .
- Kinase Modulation: 6-(3-Chloropropyl)-3,4-dihydro-4-methyl-2(1H)-quinolinone (676116-73-7) targets enzymatic pathways .
Biological Activity
4(1H)-Quinolinone, octahydro-2-methyl-, (2S)- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 59195-18-5 |
| Molecular Formula | C11H13N |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 4(1H)-quinolinone, octahydro-2-methyl-, (2S)- |
Synthesis
The synthesis of 4(1H)-quinolinone derivatives typically involves multi-step reactions, including cyclization and functional group transformations. Common methods include:
- Cyclization of Amino Acids : Starting from amino acids, quinolinone derivatives can be synthesized through cyclization reactions under acidic or basic conditions.
- Reactions with Aldehydes : The reaction of appropriate aldehydes with amines followed by cyclization can yield the desired quinolinone structure.
Biological Activity
4(1H)-Quinolinone derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that quinolinones possess significant antibacterial properties against various strains of bacteria.
- Anticancer Properties : Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by acting as inhibitors of enzymes related to Alzheimer’s disease.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, highlighting their potential as effective antimicrobial agents .
- Anticancer Activity : In a recent investigation, a series of octahydroquinolinone derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that some compounds induced apoptosis in breast cancer cells with IC50 values ranging from 10 to 30 µM .
- Neuroprotective Mechanisms : Research focusing on the neuroprotective effects of these compounds demonstrated their ability to inhibit acetylcholinesterase activity, suggesting potential applications in Alzheimer’s disease treatment .
The biological activity of 4(1H)-quinolinone is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Quinolinones often inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
- Receptor Modulation : Some derivatives have been shown to modulate neurotransmitter receptors, which may contribute to their neuroprotective effects.
Q & A
Basic: What are the standard synthetic protocols for (2S)-4(1H)-quinolinone, octahydro-2-methyl-, and how are stereochemical outcomes controlled?
The synthesis typically involves catalytic hydrogenation of 2-methylquinoline derivatives. A common method employs palladium catalysts under high-pressure hydrogen gas to achieve the octahydroquinolinone structure. To control stereochemistry (e.g., the (2S)-configuration), chiral catalysts or enantioselective reaction conditions are critical. For example, optimizing hydrogen pressure (5–10 atm) and temperature (80–120°C) can enhance enantiomeric purity . Post-synthesis, chiral HPLC or polarimetry is used to verify stereochemical integrity .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- IR spectroscopy : Identifies carbonyl stretches (C=O) near 1680–1700 cm⁻¹ and N-H vibrations (if present) .
- NMR spectroscopy :
- ¹H NMR : Look for signals corresponding to the methyl group (δ 1.2–1.5 ppm) and octahydro ring protons (δ 1.8–3.0 ppm).
- ¹³C NMR : The quinolinone carbonyl carbon appears at δ 190–200 ppm .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 167 for C₁₀H₁₇NO) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in antimicrobial or cytotoxic activities may arise from variations in:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time can alter results.
- Compound purity : Trace impurities from synthesis (e.g., residual palladium) may confound bioactivity. Validate purity via HPLC (>95%) .
- Strain specificity : For antimicrobial studies, test multiple bacterial strains (e.g., H. pylori vs. MRSA) under standardized CLSI protocols .
Advanced: What strategies optimize reaction yields in stereoselective hydrogenation of quinoline precursors?
Key variables include:
- Catalyst selection : Use chiral palladium catalysts (e.g., Pd/C with cinchona alkaloid modifiers) to enhance enantioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., THF) improve hydrogen solubility and catalyst efficiency.
- Pressure modulation : Gradual pressure increases (from 3 atm to 10 atm) reduce side reactions like over-reduction .
Basic: What are the critical physical properties influencing experimental design (e.g., solubility, stability)?
- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (ethanol, DMSO). Pre-saturate solvents to avoid precipitation during biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via TLC or LC-MS over time .
Advanced: How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced bioactivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at position 3 or 8 to enhance antimicrobial potency .
- Ring saturation : Compare octahydro (saturated) vs. dihydro derivatives to assess rigidity’s impact on target binding .
- Stereochemical tuning : Test (2R)- vs. (2S)-isomers to identify enantiomer-specific interactions with bacterial enzymes .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate binding to targets like H. pylori’s urease or MRSA’s penicillin-binding protein 2a (PBP2a). Validate with in vitro assays .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
- Over-reduction : Leads to fully saturated decahydro derivatives. Mitigate by controlling hydrogenation time and catalyst loading .
- Oxidation : Quinolinone rings may oxidize to form quinones. Use antioxidants (e.g., BHT) or inert atmospheres during storage .
Advanced: How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?
- Polar solvents (e.g., DMSO) : Stabilize chair conformations of the octahydro ring via dipole interactions.
- Variable-temperature NMR : Analyze coalescence temperatures to determine energy barriers for ring-flipping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
